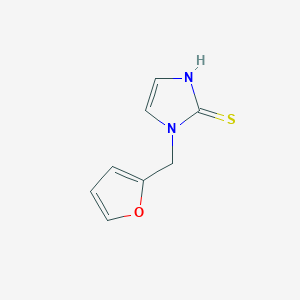

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol involves several steps starting from basic furan and imidazole precursors. A notable approach is the reaction of furan-2-carboxylic acid hydrazide to form derivatives like 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H-[1,2,4]-triazole-3-thiol, highlighting the versatility of furan compounds in synthetic chemistry (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through various spectroscopic and X-ray diffraction techniques. Studies on similar molecules have confirmed structures through IR, 1H-NMR, and single-crystal XRD, highlighting the stability and charge delocalization within the molecule, as evidenced in compounds like 1-(furan-2-yl)methyl)-4,5-diphenyl-2-(p-tolyl)-1H-imidazole (Anthony et al., 2020).

Wissenschaftliche Forschungsanwendungen

Thromboxane Synthetase Inhibition

Research has shown that 1H-imidazol-1-yl-substituted benzo[b]furan compounds, which are structurally similar to 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol, act as potent inhibitors of thromboxane A2 synthetase. These compounds, including 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid, demonstrate significant in vitro inhibition and show promising in vivo activity in dogs, comparable to dazoxiben, a known thromboxane synthetase inhibitor (Cross et al., 1986).

Synthesis and Tautomeric Equilibrium

5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4] triazole-3-thiol, synthesized from furan-2-carboxylic acid hydrazide, exhibit thiol-thione tautomeric equilibrium. The structures of these compounds were confirmed through various spectroscopic analyses (Koparır et al., 2005).

Antimicrobial and Larvicidal Activities

1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and related compounds show notable antimicrobial and larvicidal activities. For example, 4-[2-(Furan-2-ylmethylene)hydrazinylmethyl]-N,N-dimethylaniline exhibited strong antibacterial activity against Staphylococcus aureus, while 1-[(4-Chlorophenyl)[2-(furan-2-ylmethylene)hydrazinyl]methyl]-1H-imidazole showed significant antifungal activity against Candida albicans (Alaklab et al., 2017).

Luminescence Properties

1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles, synthesized through various chemical reactions, were investigated for their luminescence properties. The study found that the N-substituted groups of imidazole had minimal influence on the absorption bands in certain solutions, but the emission of some compounds was sensitive to solvent polarity (Chen et al., 2013).

Fluorescent Detection of Cu(II)

A fluorescent chemosensor based on an imidazole-furan conjugate was developed for selective detection of Cu2+ ions in aqueous and biological media. The chemosensor demonstrated a "turn on−off" process and was viable for live cell imaging, indicating its potential application in biological systems (Suresh et al., 2020).

Wirkmechanismus

Target of Action

Furan derivatives have been known to target theepidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.

Mode of Action

Furan derivatives have been synthesized as anticancer agents targeting egfr . They interact with EGFR, inhibiting its function and leading to a decrease in cancer cell proliferation.

Biochemical Pathways

It’s known that egfr inhibitors can affect multiple cellular pathways, including thePI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

It’s known that the metabolism of furan compounds can vary by species . This suggests that the bioavailability of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol may also vary depending on the species.

Result of Action

Furan derivatives have been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that this compound may also have potential anticancer effects.

Eigenschaften

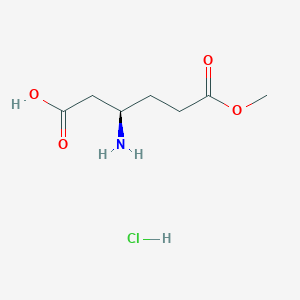

IUPAC Name |

3-(furan-2-ylmethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h1-5H,6H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZMYAMJWLAEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)